3-Phenyl-1-propanol
Overview
Description
Hydrocinnamyl alcohol, also known as 3-phenylpropanol, is an aromatic compound with the molecular formula C9H12O. It is a colorless to yellowish oily liquid with a sweet floral aroma and fruity flavor. This compound is slightly soluble in water but highly soluble in methanol, ethanol, and other organic solvents . Hydrocinnamyl alcohol is commonly found in natural products such as strawberries, cinnamon leaf oil, and tea. It is widely used in the flavor, fragrance, and cosmetic industries due to its pleasant aroma .
Mechanism of Action
Target of Action
3-Phenyl-1-propanol, also known as 3-Phenylpropyl alcohol or Hydrocinnamyl alcohol , is a fragrance ingredient It’s worth noting that the compound is structurally similar to phenylpropanolamine , which acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor .
Mode of Action
Phenylpropanolamine, a structurally similar compound, is known to act as an indirect sympathomimetic, inducing norepinephrine release and thereby activating adrenergic receptors . It’s plausible that this compound may have a similar interaction with its targets.
Biochemical Pathways
coli, suggesting that this compound could be involved in microbial metabolic pathways .
Pharmacokinetics
Some physical properties such as boiling point (119-121 °c/12 mmhg), melting point (-18 °c), and density (1001 g/mL at 20 °C) have been reported . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known to be a fragrance ingredient and has been used in the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy could be affected by temperature, given its specific boiling and melting points . Furthermore, it’s worth noting that this compound is used as a preservative in cosmetics, suggesting that it may have antimicrobial properties and its action could be influenced by the presence of microbes .
Biochemical Analysis
Biochemical Properties
3-Phenyl-1-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with phenylalanine ammonia lyase (PAL), an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. This reaction is a key step in the biosynthesis of this compound. Additionally, this compound can be converted to 3-phenylpropionic acid by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. These interactions highlight the compound’s involvement in metabolic pathways and its potential as a biochemical reagent .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate the activity of protein kinase C (PKC), an enzyme involved in signal transduction. This modulation can lead to changes in gene expression and cellular responses. Additionally, this compound has been reported to induce apoptosis in melanoma cells by enhancing ceramide accumulation and activating c-Jun N-terminal kinase (JNK) pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific proteins and enzymes, influencing their activity. For example, it can act as an inhibitor of glycosphingolipid biosynthesis, thereby affecting cell membrane composition and function. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Studies have also reported threshold effects, where specific dosages lead to significant changes in physiological responses. These findings underscore the importance of dosage considerations in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. One key pathway is its biosynthesis from L-phenylalanine via the action of phenylalanine ammonia lyase (PAL). Additionally, this compound can be metabolized to 3-phenylpropionic acid through the action of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). These metabolic pathways highlight the compound’s role in cellular metabolism and its potential as a biochemical reagent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s biological effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. Understanding its subcellular localization is essential for elucidating its molecular mechanisms and biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinnamyl alcohol can be synthesized through the selective hydrogenation of cinnamaldehyde. This process involves the use of nickel-based catalysts supported on titania or other materials. The reaction typically occurs in methanol at a temperature range of 80-140°C and under hydrogen pressure . The hydrogenation of cinnamaldehyde can yield hydrocinnamyl alcohol as one of the major products .
Industrial Production Methods: In industrial settings, hydrocinnamyl alcohol is produced using recombinant yeasts such as Saccharomyces cerevisiae. The yeast is engineered to express phenylalanine ammonia lyase and aryl carboxylic acid reductase, which convert sugars into trans-cinnamic acid and subsequently into hydrocinnamyl alcohol . This biotechnological approach offers a sustainable and efficient method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hydrocinnamyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydrocinnamic acid.
Reduction: It can be reduced to form 3-phenylpropanol.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens and acids can be used for substitution reactions.
Major Products:
Oxidation: Hydrocinnamic acid.
Reduction: 3-phenylpropanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydrocinnamyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and fine chemicals.
Biology: It serves as a precursor for the biosynthesis of natural products and secondary metabolites.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and cosmetics due to its pleasant aroma
Comparison with Similar Compounds
- Cinnamyl alcohol
- Benzyl alcohol
- Phenethyl alcohol
Hydrocinnamyl alcohol stands out due to its unique combination of aromatic and aliphatic characteristics, making it valuable in various applications.
Properties
IUPAC Name |
3-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJVDSVGBWFCLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041638 | |
Record name | 3-Phenyl-1-propanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6041638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Colourless, slightly viscous liquid, sweet hyacinth odour | |
Record name | Benzenepropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Record name | 3-Phenyl-1-propanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | 3-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
241 °C, Boiling point: 508.2 - 515.15 deg K; boiling point: 119 °C at 12 mm Hg, 235.00 to 236.00 °C. @ 760.00 mm Hg | |
Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Flash Point |
Flash Point: 212 °F/ 100 °C/ closed cup | |
Record name | 3-Phenylpropanol | |
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Solubility |
In water, 5,680 mg/L at 25 °C, Soluble in carbon tetrachloride; miscible with ethanol, ether, Soluble in fixed oils, propylene glycol; insoluble in glycerin, 5.68 mg/mL at 25 °C, slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Record name | 3-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.995 g/cu cm at 25 °C, 0.993-1.002 | |
Record name | 3-Phenylpropanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8266 | |
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Record name | 3-Phenyl-1-propanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/171/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.0234 mm Hg at 25 °C (extrapolated from higher temperatures) | |
Record name | 3-Phenylpropanol | |
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Color/Form |
Colorless liquid, Slightly viscous, colorless liquid | |
CAS No. |
122-97-4, 93842-54-7 | |
Record name | Benzenepropanol | |
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Record name | 3-Phenylpropanol | |
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Record name | Propanol, phenyl- | |
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Record name | 3-phenylpropan-1-ol | |
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Record name | 3-PHENYL-1-PROPANOL | |
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Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Melting Point |
<-18 °C, < -18 °C | |
Record name | 3-Phenylpropanol | |
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Record name | 3-Phenyl-1-propanol | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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